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Compound of Interest

Compound Name: HaXS8

Cat. No.: B1574478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and applications of HaXS8, a synthetic, cell-permeable chemical inducer of

dimerization (CID). HaXS8 facilitates the covalent and irreversible intracellular dimerization of

proteins tagged with HaloTag and SNAP-tag, offering precise control over a variety of cellular

processes. This document is intended for researchers, scientists, and drug development

professionals seeking to leverage this powerful tool in their work.

Chemical Structure and Properties
HaXS8 is a bifunctional molecule meticulously designed to bridge HaloTag and SNAP-tag

fusion proteins. Its structure consists of a chloroalkane group, which specifically and covalently

reacts with the active site of HaloTag, and an O6-benzylguanine (BG) derivative that forms a

stable, covalent bond with the SNAP-tag protein. These two reactive moieties are connected by

a flexible polyethylene glycol (PEG) linker, which allows for efficient dimerization of the tagged

proteins.[1]

The chemical and physical properties of HaXS8 are summarized in the table below.
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Property Value

Chemical Name

N-[[4-[[(2-Amino-9-H-purin-6-

yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-

3,6,9,12-tetraoxaoctadec-1-yl)oxy]-2,3,5,6-

tetrafluorophenoxy]acetamide

Molecular Formula C35H43ClF4N6O8

Molecular Weight 787.2 g/mol

CAS Number 2080306-25-6

Appearance Crystalline solid

Purity ≥90% (HPLC)

Solubility Soluble in DMSO

Storage Store at -20°C

Mechanism of Action
The utility of HaXS8 lies in its ability to induce proximity and enforce the interaction of two

proteins of interest that are otherwise separate within the cell. This is achieved by fusing one

protein to a HaloTag and the other to a SNAP-tag. Upon introduction of the cell-permeable

HaXS8, the following covalent reactions occur:

The chloroalkane moiety of HaXS8 irreversibly binds to the dehalogenase active site of the

HaloTag.

The O6-benzylguanine moiety of HaXS8 forms a stable thioether bond with the engineered

cysteine residue within the SNAP-tag.

This dual reactivity results in the formation of a stable, irreversible ternary complex, effectively

dimerizing the two fusion proteins. This induced proximity can be used to trigger a wide range

of biological events that are dependent on protein-protein interactions.
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Mechanism of HaXS8-induced protein dimerization.

Quantitative Data
To date, specific quantitative binding affinity data for HaXS8 with HaloTag and SNAP-tag, such

as IC50 or Kd values, have not been extensively reported in publicly available literature. The

interaction is characterized as a rapid and covalent bond formation. The effective

concentrations for inducing dimerization in cellular experiments have been empirically

determined and are application-dependent.
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Parameter Cell Line
Concentration
Range

Observation

Dimerization Induction HeLa As low as 50 nM

Significant intracellular

dimerization

observed.[2]

Dimerization Induction HEK293 0.5 µM (40 min)

Rapid and efficient

cross-linking of

membrane-anchored

and cytosolic proteins.

[2]

Gene Expression

Control
HEK293FT 1.6 nM - 200 nM

Dose-dependent

response in split-

transcription factor

systems.

Cre Recombinase

Activity
HEK293FT up to 200 nM

Maximal reporter

activity observed at

this concentration in a

split-Cre system.

Apoptosis Induction HEK293FT
Concentration-

dependent

Induction of apoptosis

in a Caspase-9

dimerization system.

Experimental Protocols
While detailed, step-by-step protocols for every application of HaXS8 are not universally

available and often require optimization for specific experimental systems, this section provides

a general framework and key considerations for using HaXS8 in cell-based assays.

Preparation of HaXS8 Stock Solution
A stock solution of HaXS8 is typically prepared in dimethyl sulfoxide (DMSO) at a concentration

of 10 mM. This stock solution should be stored at -20°C or -80°C to maintain its stability.
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General Protocol for Inducing Dimerization in Cultured
Cells
This protocol provides a general workflow for using HaXS8 to induce the dimerization of

HaloTag and SNAP-tag fusion proteins in mammalian cells.
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General experimental workflow for HaXS8 application.
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Materials:

Mammalian cells (e.g., HeLa, HEK293)

Expression vectors for HaloTag and SNAP-tag fusion proteins

Transfection reagent

Cell culture medium

HaXS8 stock solution (10 mM in DMSO)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed the desired mammalian cells in an appropriate culture vessel (e.g., 6-

well plate, 96-well plate) at a density that will result in 70-90% confluency at the time of

analysis.

Transfection: Co-transfect the cells with the expression vectors encoding the HaloTag-fusion

protein and the SNAP-tag-fusion protein using a suitable transfection reagent according to

the manufacturer's protocol.

Incubation: Culture the transfected cells for 24-48 hours to allow for sufficient expression of

the fusion proteins.

HaXS8 Treatment:

Prepare a working solution of HaXS8 by diluting the 10 mM stock solution in pre-warmed

cell culture medium to the desired final concentration (e.g., 50 nM, 200 nM, 0.5 µM).

Remove the existing medium from the cells and replace it with the HaXS8-containing

medium.

Incubation with HaXS8: Incubate the cells with HaXS8 for the desired period. The optimal

incubation time can range from minutes to hours depending on the specific application and

should be determined empirically.
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Analysis: Following incubation, analyze the cells for the desired outcome. This may include:

Western Blotting: To confirm the formation of the dimerized protein complex, which will

have a higher molecular weight.

Fluorescence Microscopy: If the fusion proteins are also tagged with fluorescent proteins,

dimerization can be observed as co-localization.

Reporter Gene Assays: If the dimerization event is designed to activate a reporter gene

(e.g., luciferase, fluorescent protein).

Phenotypic Assays: To assess the biological consequence of the induced protein

dimerization (e.g., apoptosis assay, cell migration assay).

Applications and Signaling Pathways
HaXS8 has been successfully employed to control a variety of cellular processes by inducing

the dimerization of key signaling proteins.

Control of Gene Expression
By fusing a DNA binding domain (DBD) to a SNAP-tag and a transcriptional activation domain

(AD) to a HaloTag, the addition of HaXS8 can reconstitute a functional transcription factor,

leading to the expression of a target gene under the control of a specific promoter.
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HaXS8-mediated control of gene expression.

Regulation of Enzyme Activity
The activity of split enzymes, such as Cre recombinase or Caspase-9, can be controlled using

HaXS8. By fusing the two inactive fragments of the enzyme to HaloTag and SNAP-tag, the

addition of HaXS8 reconstitutes the full-length, active enzyme.
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HaXS8-induced split-Cre recombinase activity.

Conclusion
HaXS8 is a versatile and powerful chemical tool for inducing the irreversible dimerization of

HaloTag and SNAP-tag fusion proteins. Its cell permeability and rapid, covalent mechanism of

action provide researchers with precise temporal control over a wide array of cellular

processes. While detailed, standardized protocols for all applications are still emerging, the

principles and examples provided in this guide offer a solid foundation for the successful

implementation of HaXS8 in diverse research and drug development settings. The continued

exploration of this and similar chemical inducers of dimerization promises to further expand the

toolkit for synthetic biology and the study of complex cellular signaling networks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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